

Introduction: The Imperative for Advanced Surface Protection

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	1h,1h,2h-Perfluoro-1-dodecene
Cat. No.:	B1360217

In the landscape of modern materials science, the functionalization of textiles to impart properties beyond their inherent structure is a field of continuous research. Hydrophobicity (water repellency) and oleophobicity (oil repellency), which are critical for applications ranging from high-performance outdoor apparel to medical devices, are achieved by modifying the fabric's surface chemistry to reduce its surface energy.^[2] When the surface energy of a fabric is significantly reduced, water and oil droplets bead up rather than wetting and penetrating the material.^[3]

For decades, fluorocchemicals have been the cornerstone of high-performance repellent finishes due to the unique properties of the carbon-fluorine bond. This bond imparts exceptional chemical and thermal stability. Fluorinated compounds, when applied to a textile fiber, self-assemble to form a microscopic, protective layer that presents an extremely low surface energy, making it repellent to both water- and oil-based substances.^{[3][4]}

This guide focuses on a specific fluorinated alkene, **1H,1H,2H-Perfluoro-1-dodecene**, a long-chain fluorocchemical used in the synthesis of polymers. It will explain the principles behind its function, provide detailed protocols for its application onto textile substrates, and discuss the critical methods for validating performance. Additionally, it will address environmental considerations associated with long-chain fluorocarbons, providing a comprehensive and scientifically grounded resource for researchers and manufacturers.

Part 1: Core Principles of 1H,1H,2H-Perfluoro-1-dodecene

Physicochemical Properties

1H,1H,2H-Perfluoro-1-dodecene is an organofluorine compound featuring a C10 perfluorinated chain attached to a vinyl group. This structure is key to its repellency, while the terminal double bond (alkene) serves as a reactive handle for covalent attachment to a substrate, enabling durable finishes.

Property	Value	Source
IUPAC Name	3,3,4,4,5,5,6,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododec-1-ene	N/A
CAS Number	85563-47-5 (Example, specific isomer may vary)	N/A
Molecular Formula	C ₁₂ H ₃ F ₂₁	N/A
Molecular Weight	~546.12 g/mol	N/A
Appearance	Liquid	[5]
Key Feature	Contains a reactive vinyl group for polymerization/grafting.	[6]

Note: Properties for **1H,1H,2H-Perfluoro-1-dodecene** are analogous to the well-documented 1H,1H,2H-Perfluoro-1-decene, with an extended C10F21 chain.

Mechanism of Repellency: Engineering a Low-Energy Surface

The effectiveness of **1H,1H,2H-Perfluoro-1-dodecene** as a textile finish is rooted in surface thermodynamics. When grafted onto a fabric, the long, rigid perfluorinated chain extends into the air, creating a dense, uniform layer of fluorine atoms. This configuration minimizes the surface free energy of the textile to a level far below that of water, causing water droplets to bead up and roll off the surface without spreading.^[3]

On a microscopic level, most textiles have inherent roughness. This topography, when combined with a low-energy chemical coating, can lead to a superhydrophobic surface.^[8] In this state, air is trapped within the micro- and nano-scale asperities of the fabric surface beneath the liquid droplet. The droplet rests on a compressed air pocket, reducing the water contact angle (WCA), often beyond 150°, and minimizing the roll-off angle, which allows for a self-cleaning effect.^{[8][9]}

Caption: From Hydrophilic to Hydrophobic Surface Chemistry.

Part 2: Application Protocols for Textile Modification

Covalently bonding the fluoroochemical to the textile is paramount for achieving a finish that can withstand laundering and abrasion. A direct reaction on fibers like cotton (cellulose) is not feasible. Therefore, a multi-step grafting approach is required. The following protocol details a robust method using

Protocol 1: Two-Step Grafting via Polysiloxane Intermediate on Cotton

This protocol is based on the principle of first modifying the cotton fabric with poly(methylhydrogen)siloxane (PMHS), which introduces reactive Si-H groups with the vinyl group of **1H,1H,2H-Perfluoro-1-dodecene**, forming a stable Si-C bond.^{[6][10]}

Materials & Equipment

- Substrate: Scoured, desized 100% cotton fabric.
- Chemicals:
 - Poly(methylhydrogen)siloxane (PMHS)
 - **1H,1H,2H-Perfluoro-1-dodecene**
 - Anhydrous Toluene or Heptane (reaction solvent)
 - Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) solution
 - Acetone (for rinsing)
 - Deionized water
- Equipment:
 - Three-neck round-bottom flask with reflux condenser and nitrogen inlet
 - Magnetic stirrer with heating mantle
 - Laboratory paddler or foulard
 - Laboratory oven or stentor
 - Ultrasonic bath

Experimental Workflow

Caption: Two-step covalent grafting process workflow.

Step-by-Step Procedure

- Fabric Preparation:
 1. Cut cotton swatches to the desired size (e.g., 10x10 cm).
 2. Scour the fabric by washing with a non-ionic detergent solution (0.5% w/v) at 60°C for 30 minutes to remove any sizing agents or impurities.
 3. Rinse thoroughly with deionized water until neutral pH is achieved.
 4. Dry the fabric completely in an oven at 105°C for 1 hour. Store in a desiccator until use.
- Step A: Silylation with PMHS
 1. Prepare a 2% (w/v) solution of PMHS in anhydrous toluene.

2. Immerse a dry cotton swatch in the PMHS solution for 5 minutes.
3. Pass the fabric through a laboratory padder to achieve a wet pick-up of ~80-100%.
4. Dry the padded fabric in an oven at 80°C for 15 minutes.
5. Cure the fabric at 120°C for 30 minutes. This step facilitates the condensation reaction between the Si-H groups of PMHS and the -OH groups of the fabric.
6. The resulting fabric is PMHS-modified cotton.

- Step B: Grafting of **1H,1H,2H-Perfluoro-1-dodecene**
 1. Place the PMHS-modified cotton fabric into a three-neck round-bottom flask.
 2. Add enough anhydrous toluene to fully submerge the fabric.
 3. Add **1H,1H,2H-Perfluoro-1-dodecene**. The molar ratio of the C=C double bond to the Si-H group should be approximately 1.2:1 to ensure complete grafting.
 4. Begin stirring and purge the system with dry nitrogen for 20 minutes. Maintain a gentle nitrogen flow throughout the reaction.
 5. Add Karstedt's catalyst (approx. 10 ppm Pt relative to the alkene).
 6. Heat the reaction mixture to 60-70°C and maintain for 24 hours under reflux.
 7. After the reaction, allow the flask to cool to room temperature.

- Finalization & Cleaning

1. Remove the treated fabric from the reaction mixture.
2. To remove any unreacted monomer and catalyst, perform a Soxhlet extraction or sonicate the fabric sequentially in fresh toluene and then acetone.
3. Dry the final, surface-modified fabric in an oven at 80°C for 1 hour.

Part 3: Performance Validation and Characterization

A protocol is only as good as its validation. Rigorous characterization is required to confirm the success of the modification and quantify its performance.

Method 1: Contact Angle Goniometry (Wettability Assessment)

- Objective: To quantify the hydrophobicity and oleophobicity of the treated surface.
- Protocol:
 - Place a sample of the treated fabric on the flat stage of a contact angle goniometer.
 - For water contact angle (WCA), dispense a 5 µL droplet of deionized water onto the surface.
 - Capture an image of the droplet profile within 5-10 seconds of deposition.
 - Use the instrument's software to measure the angle between the baseline of the droplet and the tangent at the water-fabric-air interface.
 - Repeat the measurement at least five times on different areas of the fabric and calculate the average.
 - For oleophobicity, repeat the process using a test liquid such as n-hexadecane.
- Data Interpretation:

Contact Angle (θ)	Wettability Classification	Performance
$\theta < 90^\circ$	Hydrophilic / Oleophilic	Surface active
$90^\circ < \theta < 150^\circ$	Hydrophobic / Oleophobic	Liquid repellent
$\theta > 150^\circ$	Superhydrophobic / Superoleophobic	Highly durable

Method 2: Durability Assessment (Wash & Abrasion)

- Objective: To determine the robustness of the finish against mechanical stress.
- Wash Durability Protocol (AATCC 124 Standard Adaptation):
 - Subject the treated fabric to a specified number of home laundering cycles (e.g., 5, 10, 20 cycles) using a standard detergent without fabric softener.
 - Tumble dry the fabric after each cycle.
 - Measure the contact angle after each set of cycles. A minimal decrease in contact angle indicates a durable finish.^[3]
- Abrasion Resistance Protocol:
 - Use a Martindale abrasion tester or a similar device to abrade the fabric surface under a standard pressure for a set number of cycles (e.g., 1000 cycles).
 - Measure the contact angle on the abraded area. Significant retention of hydrophobicity indicates good mechanical robustness.^[13]

Method 3: Surface Chemical Analysis (FTIR/XPS)

- Objective: To obtain chemical evidence of the covalent grafting.
- Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique analyzes the surface chemistry. Successful grafting is indicated by the presence of new peaks corresponding to C-F bonds ($\sim 1100\text{-}1300\text{ cm}^{-1}$) and the disappearance or significant reduction of the Si-H peak ($\sim 2160\text{ cm}^{-1}$) from the PMHS interface.
- X-ray Photoelectron Spectroscopy (XPS): A more sensitive surface technique that can quantify the elemental composition. A high-resolution scan of the grafted fluorosiloxane layer.

Part 4: Safety, Environmental Impact, and Future Directions

Safety & Handling

1H,1H,2H-Perfluoro-1-dodecene is a chemical that requires careful handling.

- Hazards: It is classified as a skin and eye irritant and may cause respiratory irritation.^{[15][16]}
- Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves. Review the Safety Data Sheet (SDS) before use.

Environmental and Regulatory Context: A Critical Perspective

The use of long-chain per- and polyfluoroalkyl substances (PFAS) is under intense scrutiny due to their environmental persistence, bioaccumulation, and toxicity.

- Long-Chain PFAS: **1H,1H,2H-Perfluoro-1-dodecene**, with its C10 perfluorinated tail, falls into the category of long-chain PFAS. Regulatory bodies have restricted its use, particularly in food contact applications. It is also a precursor to perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS).^{[20][21]}
- Industry Shift: In response, the textile industry has been transitioning towards shorter-chain C6 and C4 fluorochemistry, which are believed to be less persistent.
- The Future is Fluorine-Free: The ultimate goal for sustainable textile finishing is the development of high-performance, durable, and environmental alternatives based on silicones, waxes, polyurethanes, and bio-based materials.^{[2][24]}

While this guide provides a protocol for applying a long-chain fluorochemical for research purposes, it is imperative that scientists and developers acknowledge adapted for shorter-chain alkenes, and the principles of covalent bonding and performance validation remain critical for the development of next-generation fluoropolymers.

References

- The Future of Textile Protection: Innovations in Water and Oil Repellent Technologies - Fineotex. [URL: https://vertexaisearch.cloud.google.com/grc/GRBkqQ7JEFFALeb3rP9JTSAClsB91vxp_DU_uPyiamAX6Vn47uXrorxCgmBVDyjZxbIYSwtpWlgETSH2HHQg0x3KybqA6vVd-BwtKP0Wkbrf9UXM_oVagDsiFEHawCyl_RJ8DPknscM4xmtYcz0VaM8QfrtpnuS_P7eqlRQjg1AMLKhoWhaEM6vKs_AxyqxCMpK3xA==]
- How are fluoro chemicals applied in the coatings, textiles, and surface protection sectors?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEZRFX2TyUhmHioU3F0Rxn69zKQ1uhsSQB3Z6VJxp8Oy5tvcxTospk4yC1Jk4eCnwr0__yJf62etWsWcGc5TtbADO9ofkvNj]
- Smart Fabric Finishes Hydrophobic and Oleophobic Finish - Gulmohar Lane. [URL: <https://www.gulmoharlane.com/products/smart-fabric-finishes-hydrophobic-and-oleophobic-finish>]
- Preparation of superhydrophobic surfaces on cotton textiles - PMC - NIH. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3048830/>]
- Textile and Apparel » Submission » PLASMA INDUCED GRAFT POLYMERIZATION OF A FLUOROCARBON MONOMER ON POLYAMIDE 6,6 F/ https://dergipark.org.tr/en/pub/tekstilvekonfeksiyon/issue/1749/23010]
- Plasma induced graft polymerization of a fluorocarbon monomer on polyamide 6,6 fabrics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7oY0YYBQVjU92mlF4aRe84xVpUZCM00YupZrRQwKUbWdG_56y4FzCoFQoJmHKRyNFswXxY7q1oTeSq8aPLZ5B4PYsdKXigUrOfNMoyzTw463MYDZNLYQ-g_R5le85altMYq8-qnt_TDJPux3h_VPB-dJJ7cTiMuvq1L_iKVu23TeHOEpnlg5C9XMBtlzHTfpAalPFSSR]
- UV Curable Textile Finishes: superhydrophobic and oleophobic, side-specific, dual finish treatment of cotton for apparel, home, technical and sport apparel. [URL: <https://europe.com/publications/proceedings-archive/radtech-2011/uv-curable-textile-finishes-superhydrophobic-and-oleophobic-side-specific-dual-finish-t>]
- Fluoro carbons in textile finishing - Fibre2Fashion. [URL: <https://www.fibre2fashion.com/industry-article/5034/fluoro-carbons-in-textile-finishing>]
- 1H,1H,2H-Perfluoro-1-decene | C10H3F17 | CID 88990 - PubChem. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/88990>]
- Perfluorinated Compounds in Textiles and Apparel | UL Solutions. [URL: <https://www.ul.com/>]
- The fabrication process and characterization of the superhydrophobic... - ResearchGate. [URL: https://www.researchgate.net/figure/The-fabrication-a_fig1_328905869]
- Super-Hydrophobic/Oleophobic Textiles - Austin Publishing Group. [URL: <https://austinpublishinggroup.com/chemical-engineering/fulltext/ace-v1-id-1>]
- Fluorocarbons and Fabric Finishing It has been found necessary to use fluorocarbon chemicals to produce the water repellency, oil - GreenShield. [URL: <https://www.greenshield.com/sites/default/files/private/Fluorocarbons%20and%20Fabric%20Finishing.pdf>]
- Graft-polymerization of a hydrophobic monomer onto PAN textile by low-pressure plasma treatments | Request PDF - ResearchGate. [URL: https://www.researchgate.net/figure/Graft-polymerization-of-a-hydrophobic-monomer-onto-PAN-textile-by-low-pressure-plasma-treatments_Fig-1]
- 1H,1H,2H-Perfluoro-1-decene | 21652-58-4 - ChemicalBook. [URL: <https://www.chemicalbook.com/ProductChemicalPropertiesCB5472818.htm>]
- RU2642775C1 - Method of applying hydrophobic and oleophobic coating to textile material ... - Google Patents. [URL: <https://patents.google.com/patent/RU2642775C1>]
- PLASMA INDUCED GRAFT POLYMERIZATION OF A FLUOROCARBON MONOMER ON POLYAMIDE 6,6 FABRICS - ResearchGate. [URL: https://www.researchgate.net/publication/316021966_PLASMA_INDUCED_GRAFT_POLYMERIZATION_OF_A_FLUOROCARBON_MONOMER_ON_POLYAMIDE_6_6_FABRICS]
- 1H,1H,2H-Perfluoro-1-decene | 21652-58-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5472818_EN.htm]
- Plasma polymerization and its applications in textiles. [URL: <https://nopr.niscpr.res.in/handle/123456789/5475>]
- Environmentally friendly fabric finishes | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/351659800_Environmental-Friendly-Fabric-Finishes]
- Design of a Superhydrophobic Surface Using Woven Structures - ACS Publications. [URL: <https://pubs.acs.org/doi/10.1021/la047622f>]
- Highly Hydrophobic Cotton Fabrics Modified by Poly(methylhydrogen)siloxane and Fluorinated Olefin: Characterization and Applications - ResearchGate. [URL: https://www.researchgate.net/publication/351659800_Environmental-Friendly-Fabric-Finishes]
- An In-Depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluoro-1-decanol - Benchchem. [URL: <https://www.benchchem.com/product/b575>]
- Textile EPMs and evolving fluorocarbon regulations. [URL: <https://textile-world.com/>]
- Application Notes and Protocols for 1H,1H,2H,2H-Perfluoro-1-decanol in Polymer Synthesis - Benchchem. [URL: <https://www.benchchem.com/product/b575>]
- Up to Date Review of Nature-Inspired Superhydrophobic Textiles: Fabrication and Applications - MDPI. [URL: <https://www.mdpi.com/2079-4991/13/1/1>]
- 1H,1H,2H-Perfluoro-1-decene - Synquest Labs. [URL: <https://www.synquestlabs.com/product/1200-3-11/1h-1h-2h-perfluoro-1-decene>]
- 1H,1H,2H-Perfluoro-1-decene - the NIST WebBook. [URL: <https://webbook.nist.gov/cgi/cbook.cgi?ID=C21652584>]
- Superhydrophobic Textiles: Review of Theoretical Definitions, Fabrication and Functional Evaluation - ResearchGate. [URL: https://www.researchgate.net/publication/351659800_Environmental-Friendly-Fabric-Finishes]
- 1H,1H,2H-Perfluoro-1-decene, 96%, Thermo Scientific 5 g | Buy Online. [URL: <https://www.fishersci.com/shop/products/1h-1h-2h-2h-perfluoro-1-decene-96-5g>]
- CN1405209A - Fluoro organosilicon polymer preparation and application - Google Patents. [URL: <https://patents.google.com/patent/CN1405209A>]
- Grafting reactions of fluoromonomers on cotton [reprinted with permission from Elsevier: Ferrero F., Periolas- to M. Application of fluorinated compounds on cotton. ResearchGate. [URL: https://www.researchgate.net/publication/351659800_Environmental-Friendly-Fabric-Finishes]
- Reaction of PMHS-modified cotton fabric with 1H,1H,2H-perfluoro-1-decene.. [URL: https://www.researchgate.net/figure/Reaction-of-PMHS-modified-cotton-fabric-with-1H1H2H-perfluoro-1-decene_Fig-1]
- Preparation of breathable, fluorine-free cotton fabric with robust hydrophobicity - RSC Publishing. [URL: <https://pubs.rsc.org/en/content/articleandir/2019/06/0600>]
- Preparation of breathable, fluorine-free cotton fabric with robust hydrophobicity - PMC - NIH. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3048830/>]
- 1H,1H,2H-Perfluoro-1-decene | CAS 21652-58-4 | SCBT - Santa Cruz Biotechnology. [URL: <https://www.scbt.com/p/1h-1h-2h-perfluoro-1-decene-21652-58-4>]
- **1H,1H,2H-Perfluoro-1-decene**, 97% 25 g | Buy Online | Thermo Scientific Chemicals. [URL: <https://www.fishersci.com/shop/products/1h-1h-2h-perfluoro-1-decene-97-25g>]

- Buy 1H,1H,2H-Perfluoro-1-decene industrial Grade from Hangzhou KieRay Chem Co.,LTD. [URL: <https://www.echemi.com/products/pd201809051>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. fineotex.com [fineotex.com]
- 3. Fluoro Carbons, Crosslinking Agents, Carbon Fluorine Bond - Fibre2Fashion [fibre2fashion.com]
- 4. mahendrapublications.com [mahendrapublications.com]
- 5. 1H,1H,2H-Perfluoro-1-dodecene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. gulmoharlane.com [gulmoharlane.com]
- 12. Preparation of superhydrophobic surfaces on cotton textiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Textile and Apparel » Submission » PLASMA INDUCED GRAFT POLYMERIZATION OF A FLUOROCARBON MONOMER ON POLYAMIDE 6,1
- 15. 1H,1H,2H-Perfluoro-1-decene | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. synquestlabs.com [synquestlabs.com]
- 17. echemi.com [echemi.com]
- 18. researchgate.net [researchgate.net]
- 19. greenshieldfinish.com [greenshieldfinish.com]
- 20. Perfluorinated Compounds in Textiles and Apparel | UL Solutions [ul.com]
- 21. textilettechsource.com [textilettechsource.com]
- 22. researchgate.net [researchgate.net]
- 23. Preparation of breathable, fluorine-free cotton fabric with robust hydrophobicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Preparation of breathable, fluorine-free cotton fabric with robust hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Imperative for Advanced Surface Protection in Textiles]. BenchChem, [2026]. [Online PDF]. / perfluoro-1-dodecene-for-modifying-textile-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guas

Ontario, CA 91761, U

Phone: (601) 213-4426

Email: info@benchche